molecular formula C15H13NO4 B11945963 Piperonyl N-phenylcarbamate CAS No. 6890-24-0

Piperonyl N-phenylcarbamate

Cat. No.: B11945963
CAS No.: 6890-24-0
M. Wt: 271.27 g/mol
InChI Key: LOTLGDVDJCHWAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl N-phenylcarbamate can be synthesized through the reaction of piperonyl chloride with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of piperonyl alcohol with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures . This method not only reduces the use of hazardous materials but also improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Piperonyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides and carbonyl compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Piperonyl N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperonyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting the mixed-function oxidase (MFO) system, which is responsible for the oxidative breakdown of various compounds . By inhibiting this system, this compound enhances the activity of other compounds, making it a valuable synergist in pesticide formulations.

Comparison with Similar Compounds

Piperonyl N-phenylcarbamate can be compared with other similar compounds, such as:

Properties

CAS No.

6890-24-0

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C15H13NO4/c17-15(16-12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17)

InChI Key

LOTLGDVDJCHWAF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3

Origin of Product

United States

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